molecular formula C21H26N6O4S B6531664 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-56-0

3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531664
CAS No.: 1019103-56-0
M. Wt: 458.5 g/mol
InChI Key: FCZZUNAYPYZEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a piperazine ring bearing a 2,5-diethoxybenzenesulfonyl group and at the 6-position with a 1H-pyrazole moiety. This structural architecture is characteristic of bioactive molecules targeting enzymes such as human dihydroorotate dehydrogenase (DHODH), a key target in autoimmune and inflammatory diseases . The sulfonyl-piperazine group enhances solubility and binding affinity, while the pyridazine-pyrazole framework facilitates π-π stacking and hydrogen bonding, critical for molecular recognition .

Properties

IUPAC Name

3-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-3-30-17-6-7-18(31-4-2)19(16-17)32(28,29)26-14-12-25(13-15-26)20-8-9-21(24-23-20)27-11-5-10-22-27/h5-11,16H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZZUNAYPYZEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is C19H23N5O4SC_{19}H_{23}N_5O_4S with a molecular weight of approximately 410.49 g/mol. The structure features a pyridazine core substituted with a piperazine moiety and a sulfonyl group, which may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the piperazine ring, sulfonylation, and subsequent coupling with the pyrazole moiety. Detailed synthetic routes can be found in specialized literature on pyridazine derivatives .

Antimicrobial Properties

Research has indicated that pyridazine derivatives exhibit significant antimicrobial activity. The specific compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, studies have shown that it possesses minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of related pyridazine compounds. The compound under review has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

Preliminary data suggest that this compound may also possess neuroprotective properties. In vitro assays have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through antioxidant mechanisms .

The biological activity of 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is believed to be mediated through several mechanisms:

  • Receptor Modulation : It may interact with various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : The compound could inhibit enzymes that are crucial for bacterial survival or cancer cell metabolism.
  • Cell Signaling Pathways : It might affect signaling pathways related to cell survival and apoptosis.

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those for control treatments. The study also highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against various bacterial strains with low MIC values
AnticancerInduces apoptosis in cancer cells; modulates cell cycle
NeuroprotectiveProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ primarily in the sulfonyl-linked aromatic substituents on the piperazine ring and modifications to the pyrazole or pyridazine rings. Key examples include:

Table 1: Structural Comparison of Sulfonyl-Piperazine-Pyridazine Derivatives
Compound Name (Example) Piperazine Substituent Pyrazole Substituent Molecular Formula Molecular Weight Key Features/Applications
Target Compound 2,5-Diethoxybenzenesulfonyl 1H-Pyrazole C₂₃H₂₈N₆O₄S 508.6 Potential DHODH inhibitor; enhanced solubility from ethoxy groups
3-(1H-Pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine 2,4,5-Trimethylbenzenesulfonyl 1H-Pyrazole C₂₀H₂₄N₆O₂S 412.5 Compact hydrophobic substituents; possible metabolic stability
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl]pyridazine 4-Methoxy-3-methylphenylsulfonyl 3,5-Dimethyl-1H-pyrazole C₂₁H₂₆N₆O₃S 442.5 Methoxy group improves polarity; methylpyrazole enhances steric bulk
3-[4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenyl-4-ylsulfonyl 3,4,5-Trimethyl-1H-pyrazole C₂₆H₂₈N₆O₂S 488.6 Biphenyl group extends conjugation; trimethylpyrazole increases lipophilicity
Key Observations:

Sulfonyl Group Variations: The target compound’s 2,5-diethoxybenzenesulfonyl group introduces ethoxy substituents, which enhance solubility compared to methyl or methoxy groups in analogs .

Pyrazole Modifications :

  • Methylation (e.g., 3,5-dimethyl or 3,4,5-trimethyl pyrazole in ) increases steric hindrance, which may affect binding pocket interactions.
  • The unsubstituted 1H-pyrazole in the target compound offers flexibility for hydrogen bonding .

Molecular Weight and Bioavailability :

  • The target compound (MW 508.6) is heavier than analogs (MW 412.5–488.6), primarily due to the diethoxybenzenesulfonyl group. While higher molecular weight may reduce permeability, the ethoxy groups could compensate by improving solubility .

Crystallographic and Spectroscopic Insights

  • Planarity and Hydrogen Bonding : The pyridazine-pyrazole core in analogs like exhibits planarity (r.m.s. deviation ~0.044 Å), stabilized by intramolecular C–H⋯N hydrogen bonds. Similar planar geometry in the target compound may favor π-π stacking with biological targets .
  • Interactions : Sulfonyl groups participate in hydrogen bonding (e.g., S=O⋯H-N), critical for enzyme inhibition, as seen in DHODH inhibitors .

Q & A

Basic: What are the standard synthetic routes for this compound, and what critical reaction parameters require optimization?

Answer:
The synthesis involves sequential steps: (1) sulfonylation of piperazine derivatives using 2,5-diethoxybenzenesulfonyl chloride, (2) nucleophilic substitution on the pyridazine core with 1H-pyrazole, and (3) purification via column chromatography. Critical parameters include:

  • Temperature : 60–100°C for sulfonylation to avoid decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Reaction time : 12–24 hours for complete substitution.
    Design of Experiments (DoE) is recommended for systematic optimization .

Advanced: How can low yields in the sulfonylation step be addressed?

Answer:
Low yields often stem from steric hindrance or side reactions. Mitigation strategies:

  • Use 1.5–2.0 equivalents of sulfonyl chloride with slow addition to minimize dimerization.
  • Employ microwave-assisted synthesis (100–120°C, 30–60 minutes) for improved efficiency.
  • Purify intermediates using silica gel chromatography (ethyl acetate/hexane gradient) to remove unreacted reagents .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • NMR : 1H/13C NMR identifies proton environments and connectivity; 2D-COSY confirms spatial relationships.
  • X-ray crystallography : SHELXL refines crystal structures, validating bond lengths/angles (e.g., sulfonyl-piperazine geometry).
  • HRMS : Validates molecular weight (±5 ppm accuracy) .

Advanced: How to resolve contradictions between computational and crystallographic data?

Answer:
Discrepancies may arise from dynamic vs. solid-state conformations. Methods:

  • Perform DFT calculations (B3LYP/6-31G*) to compare gas-phase optimized structures with crystallographic data.
  • Model solvent effects via PCM (Polarizable Continuum Model).
  • Use variable-temperature NMR to assess conformational flexibility if torsional angles differ >10° .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based kinase/protease assays (IC50 determination).
  • Cytotoxicity : MTT/resazurin assays in cancer cell lines (e.g., HepG2).
  • Receptor binding : Radioligand displacement studies (e.g., GPCR targets) .

Advanced: How to investigate conflicting IC50 values across studies?

Answer:

  • Validate assay conditions : ATP concentrations, cell passage numbers, and enzyme lot consistency.
  • Use orthogonal methods : Surface Plasmon Resonance (SPR) for binding vs. functional assays.
  • Analyze compound stability via HPLC under assay conditions to rule out degradation .

Advanced: What computational strategies model SAR for pyridazine derivatives?

Answer:

  • QSAR : 2D/3D descriptors (e.g., logP, polar surface area) correlate structural features with activity.
  • Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., kinases).
  • Machine learning : Train random forest models on bioassay data to predict activity cliffs .

Advanced: How to characterize transient reaction intermediates?

Answer:

  • In situ FTIR : Monitors functional group transformations (e.g., sulfonamide formation).
  • LC-MS with charged aerosol detection : Tracks intermediate formation in real time.
  • Cryo-Trap NMR : Captures air-sensitive intermediates using Schlenk-line techniques .

Basic: How to design stability studies for storage optimization?

Answer:

  • Accelerated testing : 40°C/75% RH for 6 months with monthly HPLC purity checks.
  • Photostability : Expose to 1.2 million lux-hours (ICH Q1B guidelines).
  • Solution stability : Monitor degradation in PBS/DMSO at -20°C, 4°C, and 25°C .

Advanced: How to study unexpected regioselectivity in substitution reactions?

Answer:

  • Isotope labeling : 15N/13C tracking identifies nucleophilic attack pathways.
  • Kinetic studies : Variable-temperature Eyring analysis determines activation parameters.
  • Competitive experiments : Compare reactivity of alternative nucleophiles (e.g., amines vs. thiols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.